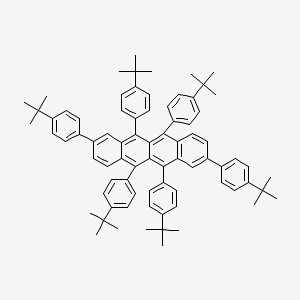
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six tert-butylphenyl groups attached to a tetracene core, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene typically involves the cyclotetramerization of bis(4-tert-butylphenyl)fumaronitrile with 1,2,5-selenadiazole-3,4-dicarbonitrile in the presence of magnesium butoxide as a template . This reaction yields a mixture of magnesium (II) porphyrazine complexes, from which the desired compound can be isolated by column chromatography . The isolated magnesium complex is then subjected to demetalation using trifluoroacetic acid to obtain the free ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce partially or fully reduced forms of the compound.
Applications De Recherche Scientifique
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Mécanisme D'action
The mechanism of action of 2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, such as electron transfer and energy transfer processes. These interactions can influence the behavior of biological systems, making it a valuable tool for studying molecular mechanisms and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,8,9,11,12-Hexakis(4-tert-butylphenyl)[1,2,5]selenadiazolo[3,4-b]porphyrazine: A related compound with similar structural features but containing selenadiazole rings.
2,8-Di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene: Another tetracene derivative with different substitution patterns.
Uniqueness
2,5,6,8,11,12-Hexakis(4-tert-butylphenyl)tetracene is unique due to its specific arrangement of tert-butylphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the fields of organic electronics and photodynamic therapy.
Propriétés
Numéro CAS |
922173-06-6 |
|---|---|
Formule moléculaire |
C78H84 |
Poids moléculaire |
1021.5 g/mol |
Nom IUPAC |
2,5,6,8,11,12-hexakis(4-tert-butylphenyl)tetracene |
InChI |
InChI=1S/C78H84/c1-73(2,3)57-33-19-49(20-34-57)55-31-45-63-65(47-55)69(53-27-41-61(42-28-53)77(13,14)15)71-68(52-25-39-60(40-26-52)76(10,11)12)64-46-32-56(50-21-35-58(36-22-50)74(4,5)6)48-66(64)70(54-29-43-62(44-30-54)78(16,17)18)72(71)67(63)51-23-37-59(38-24-51)75(7,8)9/h19-48H,1-18H3 |
Clé InChI |
VAAIABULLXZPNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C4C(=C5C=C(C=CC5=C(C4=C3C6=CC=C(C=C6)C(C)(C)C)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C9=CC=C(C=C9)C(C)(C)C)C1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)
![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)

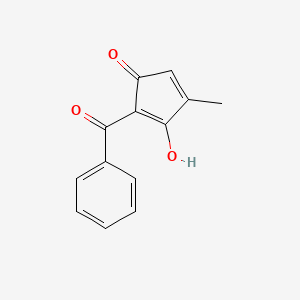
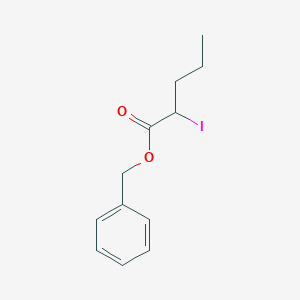
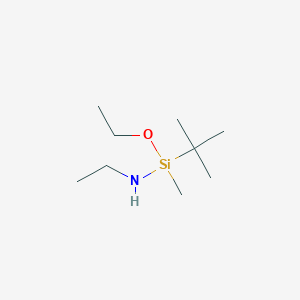
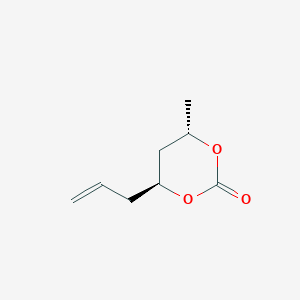
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
